Manumycin A

Catalog No.
S534538
CAS No.
52665-74-4
M.F
C31H38N2O7
M. Wt
550.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manumycin A

CAS Number

52665-74-4

Product Name

Manumycin A

IUPAC Name

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide

Molecular Formula

C31H38N2O7

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1

InChI Key

TWWQHCKLTXDWBD-MVTGTTCWSA-N

SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Solubility

Soluble in DMSO

Synonyms

manumycin, manumycin A, UCFI-C

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

Description

The exact mass of the compound Manumycin A is 550.2679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Polyunsaturated Alkamides - Supplementary Records. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

Combating Antibiotic Resistance:

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Manumycin A exhibits activity against a broad spectrum of bacteria, including some resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest it works through a novel mechanism, inhibiting protein synthesis in bacteria by binding to a different ribosomal subunit compared to conventional antibiotics. This difference could make it effective against bacteria that have developed resistance to other drugs.

Understanding Ribosomal Function:

Manumycin A's unique mode of action makes it a valuable tool for researchers studying protein synthesis in bacteria. By investigating how Manumycin A interacts with the ribosome, scientists can gain deeper insights into the essential functions of this cellular machinery. This knowledge could pave the way for the development of new antibiotics that target similar mechanisms.

Chemical Modifications and Optimization:

Manumycin A possesses a complex chemical structure, which researchers are exploring to improve its potential as a therapeutic agent. By chemically modifying the molecule, scientists can aim to enhance its potency, bioavailability, and reduce potential side effects. This approach could lead to the development of Manumycin A derivatives with improved clinical efficacy.

Antiviral Properties:

While primarily studied for its antibacterial activity, recent research suggests Manumycin A might have antiviral properties as well. Studies have shown it to be effective against certain viruses, including the Dengue virus, hinting at its broader therapeutic potential []. Further investigation is needed to understand this antiviral activity and its potential applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

550.2679

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OIQ298X4XD

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Manumycin
Manumycin A

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Modify: 2023-08-15
1: Tuladhar A, Hondal RJ, Colon R, Hernandez EL, Rein KS. Effectors of thioredoxin reductase: Brevetoxins and manumycin-A. Comp Biochem Physiol C Toxicol Pharmacol. 2019 Mar;217:76-86. doi: 10.1016/j.cbpc.2018.11.015. Epub 2018 Nov 23. PubMed PMID: 30476593.
2: Tuladhar A, Rein KS. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1). ACS Med Chem Lett. 2018 Mar 5;9(4):318-322. doi: 10.1021/acsmedchemlett.7b00489. eCollection 2018 Apr 12. PubMed PMID: 29670693; PubMed Central PMCID: PMC5900327.
3: Datta A, Kim H, Lal M, McGee L, Johnson A, Moustafa AA, Jones JC, Mondal D, Ferrer M, Abdel-Mageed AB. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells. Cancer Lett. 2017 Nov 1;408:73-81. doi: 10.1016/j.canlet.2017.08.020. Epub 2017 Aug 24. PubMed PMID: 28844715; PubMed Central PMCID: PMC5628151.

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